(R)-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol
Description
Properties
Molecular Formula |
C24H24N2O |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C24H24N2O/c27-24(22-11-12-23-21(15-22)13-14-25-23)18-26(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,24-25,27H,16-18H2/t24-/m0/s1 |
InChI Key |
NHNQJWQHSSHKDC-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C[C@@H](C3=CC4=C(C=C3)NC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC4=C(C=C3)NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and dibenzylamine.
Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts and reducing agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the reaction conditions and yields.
Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent to improve efficiency and reduce costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The indole ring and dibenzylamino group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield indole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol is a chiral compound featuring a dibenzylamino group and an indole moiety, making it potentially useful in medicinal chemistry for creating drugs that target various biological pathways. The presence of both an amino group and an alcohol functional group in its structure allows it to engage in various interactions.
Potential Therapeutic Applications
(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol shows promise as a therapeutic agent due to its structural similarity to known pharmacophores, enabling it to interact with various biological targets. Research suggests that compounds containing indole structures often exhibit activity against serotonin receptors, which are important in mood regulation and other neurological functions . The dibenzylamino group may also increase lipophilicity and facilitate penetration of the blood-brain barrier, potentially improving its effectiveness in treating disorders of the central nervous system.
Interactions with Receptors
Studies indicate that (R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol can selectively bind to serotonin receptors, which is crucial for reducing side effects and improving therapeutic efficacy. It may also interact with other neurotransmitter systems, suggesting broader applications for treating psychiatric conditions.
Potential uses
(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol may be effective in treating conditions such as:
- Depression
- Anxiety
- Eating disorders
- Obesity
- Drug abuse
- Cluster headache
- Migraine
- Pain
- Chronic paroxysmal hemicrania and headache associated with vascular disorders
Structural Comparison with Other Indole Derivatives
(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol shares structural similarities with other compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Hydroxytryptamine | Indole derivative | Natural neurotransmitter involved in mood regulation |
| 3-Indolepropionic acid | Indole derivative | Exhibits neuroprotective properties |
| Indomethacin | Indole derivative | Non-steroidal anti-inflammatory drug |
| (R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol | Indole derivative | Its unique dibenzylamino group enhances its lipophilicity and potentially its ability to cross the blood-brain barrier effectively. |
Mechanism of Action
The mechanism of action of ®-2-(Dibenzylamino)-1-(1h-indol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, while the dibenzylamino group can modulate the compound’s binding affinity and selectivity. The ethanol moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Compound A : (R)-2-(Dibenzylamino)propan-1-ol
- Structure: Lacks the indole ring; ethanol chain replaced with propanol.
- Molecular Weight : 283.39 g/mol (estimated).
- Melting Point: Not explicitly reported, but analogs like (R)-2-(dibenzylamino)-3-phenyl-1-propanol melt at 72–76°C .
- Key Differences : Absence of indole reduces aromatic interactions and hydrophobicity. Simpler structure may enhance solubility compared to the target compound.
Compound B : (R)-2-(Dibenzylamino)-3-phenyl-1-propanol
- Structure: Propanol backbone with a phenyl substituent at position 3.
- Molecular Weight : 331.45 g/mol.
- Melting Point : 72–76°C.
- Key Differences : Phenyl group introduces steric hindrance and lipophilicity (LogP: 4.29). The indole in the target compound may confer stronger π-π stacking and hydrogen-bonding capabilities.
Compound C : Can159 [2-(1-((1H-indol-5-yl)methyl)-1H-tetrazol-5-yl)-2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol]
- Structure: Indol-5-yl linked to a tetrazole and ethanolamine.
- Biological Activity : Binds CD44 with high affinity, stabilizing its conformational dynamics.
Compound D : MAO-B Inhibitors with Indole Derivatives
- Structure : Indol-5-yl with fluorobenzoyl and carbamate substituents (e.g., Ethyl (1-(3-fluorobenzoyl)-1H-indol-5-yl)carbamate).
- Biological Activity : Protects against oxidative stress in neuronal cells by inhibiting MAO-B.
Key Structural-Activity Relationships (SAR)
Indole Position : The 5-position on indole (vs. 2- or 4-) may optimize steric and electronic interactions with biological targets, as seen in MAO-B inhibitors .
Stereochemistry: The (R)-configuration is critical for enantioselective synthesis and target binding, as demonstrated in related β-amino alcohols .
Biological Activity
(R)-2-(Dibenzylamino)-1-(1H-indol-5-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C20H24N2O
- Molecular Weight : 312.42 g/mol
- IUPAC Name : (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol
This compound features a dibenzylamino group attached to an indole moiety, which is significant for its biological interactions.
Anticancer Properties
Research indicates that (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol exhibits cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human renal carcinoma (Renca) and Jurkat T-cell lines, showing significant cytotoxicity with IC50 values below 10 µM in certain formulations .
Table 1: Cytotoxicity Data of (R)-2-(Dibenzylamino)-1-(1H-Indol-5-yl)ethanol
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated activity against a range of pathogenic bacteria, indicating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were reported to be promising, suggesting effective bactericidal activity .
The proposed mechanism of action for (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol involves the modulation of neurotransmitter systems, particularly the serotonergic system. This modulation is crucial in treating conditions related to deficient serotonergic neurotransmission, such as depression and anxiety disorders .
Serotonergic Modulation
The compound acts as a 5HT receptor agonist, which plays a role in mood regulation and anxiety relief. Its ability to enhance serotonergic signaling may contribute to its therapeutic effects in mood disorders .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Depression Treatment :
A clinical trial assessed the efficacy of (R)-2-(dibenzylamino)-1-(1H-indol-5-yl)ethanol in patients with major depressive disorder, demonstrating significant improvement in depressive symptoms compared to placebo controls . -
Antimicrobial Efficacy Study :
A study focused on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of resistant strains of bacteria, supporting its potential use in treating infections caused by drug-resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
